Isoferulic acid

概要

説明

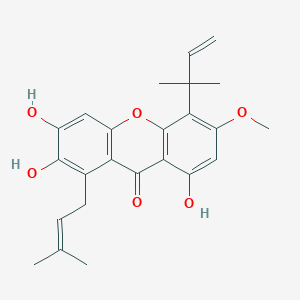

Isoferulic acid is a hydroxycinnamic acid, a type of organic compound . It is an isomer of ferulic acid . It can be found in Lobelia chinensis and in pineapple flesh .

Synthesis Analysis

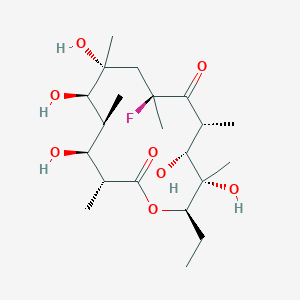

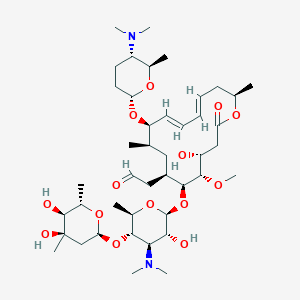

Isoferulic Acid is an organic chemical with the molecular formula C10H10O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Isoferulic Acid consists of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 4 and 3 respectively on the phenyl ring .Molecular Structure Analysis

The molecular formula of Isoferulic acid is C10H10O4 . The average mass is 194.184 Da and the monoisotopic mass is 194.057907 Da .Chemical Reactions Analysis

Isoferulic acid has been shown to have various biological and pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy; inhibiting cell migration, invasion, and angiogenesis; and synergistically improving the efficacy of chemotherapy drugs and reducing adverse reactions .Physical And Chemical Properties Analysis

Isoferulic acid has a molar mass of 194.186 g·mol−1 . It is a hydroxycinnamic acid, a type of organic compound .科学的研究の応用

Anti-Glycation Agent

Isoferulic Acid (IFA) has been found to inhibit fructose- and glucose-mediated protein glycation and oxidation of bovine serum albumin (BSA). It prevents the formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine . This suggests that IFA could be a promising anti-glycation agent for the prevention of diabetic complications .

Antioxidant Properties

IFA, a prominent phenolic compound found in Cimicifugae Rhizoma, has potent antioxidant properties . It has been shown to considerably decrease high glucose and oxidative-stress-mediated toxicity, impaired mobility and adhesion, and apoptotic changes in MPC5 cells .

Anti-Inflammatory Effects

IFA has been found to reverse inflammation response in MPC5 cells stimulated by oxidative stress and high glucose . This suggests that IFA could be a potential candidate for developing herbal formulations targeting podocyte injury in diabetic nephropathy .

Raw Material for Production of Vanillin and Preservatives

IFA is used as the raw material for the production of vanillin and preservatives . This suggests its potential application in the food industry.

Cross-Linking Agent for Food Gels and Edible Films

IFA is used as a cross-linking agent for the preparation of food gels and edible films . This highlights its importance in food technology.

Ingredient in Sports Foods and Skin Protection Agents

IFA is used as an ingredient in sports foods and skin protection agents . This suggests its potential application in the sports and skincare industry.

Anti-Tumor Effects

In a human cervical cancer xenograft model, IFA treatment was found to reduce tumor weight in a dose-dependent manner . This suggests that IFA could have potential anti-tumor effects.

Development of Natural Antioxidants

The complexation of phenolic compounds like IFA with metals can accelerate the development of new effective natural antioxidants . These can be used in many areas, e.g., biotechnology, pharmacy, cosmetology, medicine, or the food industry .

作用機序

Isoferulic acid, also known as 3-Hydroxy-4-methoxycinnamic acid, is a naturally occurring cinnamic acid derivative with various pharmacological activities . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of isoferulic acid.

Target of Action

Isoferulic acid has been found to interact with several targets. It can inhibit the proliferation of human renal carcinoma A-498 cells . It also acts on α1-adrenergic receptors, enhancing β-endorphin secretion and increasing extracellular glucose utilization .

Mode of Action

Isoferulic acid exerts its effects through various mechanisms. It can induce apoptosis in cancer cells by downregulating the expression of β-catenin and MYC proto-oncogene (c-Myc) . It also has the ability to inhibit the formation of advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine .

Biochemical Pathways

Isoferulic acid is involved in several biochemical pathways. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It also interferes with the cell cycle of cancer cells, arresting most cancer cells in G0/G1 phase . Furthermore, it has been found to have a mixed-inhibition effect on intestinal α-glucosidase .

Pharmacokinetics

The pharmacokinetics of isoferulic acid involves its absorption, distribution, metabolism, and excretion (ADME). The time of maximum NRF2 expression in peripheral blood mononuclear cells (PBMCs) (2 h) following administration corresponds with the maximum plasma levels for isoferulic acid .

Result of Action

The molecular and cellular effects of isoferulic acid’s action are diverse. It can prevent protein oxidation indicated by decreasing protein carbonyl formation and protein thiol modification . It also suppresses the formation of β-cross amyloid structures of bovine serum albumin . In addition, it prevents MG/lysine-mediated oxidative DNA damage .

Safety and Hazards

将来の方向性

Isoferulic acid, a phenolic compound, is plentiful in medicinal plants . It has numerous biological effects, including antioxidation, anti-inflammation, anticancer, and neuroprotective . Isoferulic acid is involved in several biochemical pathways and suitable targets are also identified . It has potential for future research directions .

特性

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314847 | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 411.00 °C. @ 760.00 mm Hg | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isoferulic acid | |

CAS RN |

25522-33-2, 537-73-5 | |

| Record name | trans-Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 233 °C | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [, ] Isoferulic acid activates α1-adrenoceptors, which enhances the secretion of β-endorphin. β-Endorphin then stimulates opioid μ-receptors, leading to increased glucose utilization and/or reduced hepatic gluconeogenesis, ultimately lowering plasma glucose levels.

A: [] Isoferulic acid inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ in LPS-stimulated human whole blood. It primarily achieves this by modulating mRNA levels of these cytokines.

A: [] Yes, isoferulic acid and its methyl ester exhibit potent tyrosinase inhibitory activity, potentially exceeding the efficacy of arbutin. This suggests a possible application in cosmetics for melanin inhibition.

A: [, , , , , ] Yes, a common UV detection wavelength for isoferulic acid in various HPLC methods is around 320 nm.

A: [] Isoferulic acid demonstrates high stability in a wide range of pH values (2.66 to 9.60) at room temperature (25 °C) without any significant degradation.

A: [] Yes, the pharmacokinetic parameters like Tmax, Cmax, and AUC of isoferulic acid differ between crude Cimicifuga foetida L. and its processed forms (fried, honey-prepared, liquor-prepared).

A: While not a catalyst itself, isoferulic acid acts as a substrate for enzymes like O-methyltransferase (OMT), specifically the 4-O-methyltransferase (4OMT) isoform. [] This enzymatic methylation of caffeic acid to isoferulic acid is a key step in vanillin biosynthesis in Vanilla planifolia cell cultures.

A: [] The meta position of the hydroxyl group in isoferulic acid results in lower antiradical efficacy compared to ferulic acid, where the hydroxyl group is in the para position.

A: [] Yes, methylation of the hydroxyl group generally reduces the free radical scavenging activity of phenolic compounds, including isoferulic acid.

A: [] Combining isoferulic acid with calycosin at a 1:1 ratio demonstrates synergistic effects in scavenging DPPH radicals and enhancing ferric reducing antioxidant power. This suggests potential applications in functional foods and dietary supplements.

A: [] The absolute bioavailability of isoferulic acid following oral administration in rabbits is relatively low, around 0.22 ± 0.03.

A: [] Isoferulic acid undergoes significant first-pass metabolism in the liver and other tissues, with glucuronidation as a major metabolic pathway.

A: [] Crushing peanuts into peanut butter appears to enhance the bioavailability of isoferulic acid, as evidenced by increased urinary excretion after consumption of both whole peanuts and peanut butter.

A: [] In vitro studies show that isoferulic acid inhibits the growth of human leukemia cell lines (Raji, K562, and Jurkat) by inducing G2/M-phase cell cycle arrest and inhibiting the Akt/mTOR signaling pathway.

A: [, , , ] Yes, isoferulic acid demonstrates anti-hyperglycemic effects in both streptozotocin-induced diabetic rats and spontaneously diabetic rats, suggesting potential for treating diabetes.

A: [] While generally well-tolerated, isoferulic acid exhibited some cytotoxic effects on HaCaT human immortalized keratinocytes at higher concentrations (1582 μM for significant viability decrease).

A: [, , ] Yes, 4-O-methylgallic acid (4OMGA), a metabolite of gallic acid found in tea, serves as a reliable biomarker for evaluating exposure to tea-derived polyphenols.

A: [, , ] While isoferulic acid is a metabolite of chlorogenic acid present in coffee, its use as a biomarker for coffee-derived polyphenol exposure might be limited due to its relatively weak association with coffee intake.

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors [, , , , , , , , , , ] and mass spectrometry (MS) [, , ], is widely used for the analysis of isoferulic acid.

- A: Many of the presented studies employing HPLC for isoferulic acid quantification included method validation steps, confirming the linearity, precision, accuracy, recovery, and stability of their respective approaches. [, , , , , , , , ]

- A: The research papers highlight the multidisciplinary nature of isoferulic acid research, encompassing pharmacology, pharmacokinetics, biochemistry, and analytical chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The findings contribute to our understanding of this compound's potential in various fields, including medicine, functional foods, and cosmetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)